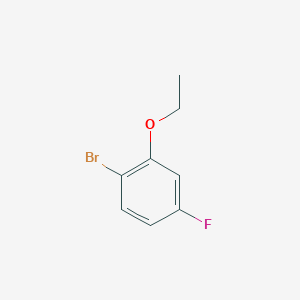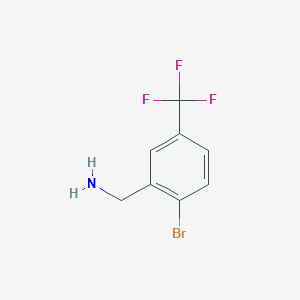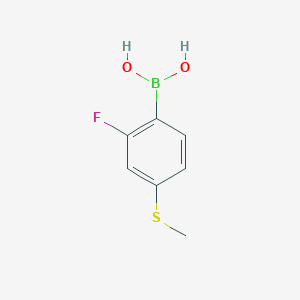
4-Bromo-6-(propan-2-yl)pyrimidine
Overview
Description
“4-Bromo-6-(propan-2-yl)pyrimidine” is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 . This indicates that the molecule consists of a pyrimidine ring with a bromine atom at the 4-position and an isopropyl group at the 6-position. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . .Scientific Research Applications
Efficient Charge Transfer Materials
4,6-di(thiophen-2-yl)pyrimidine derivatives, similar in structure to 4-Bromo-6-(propan-2-yl)pyrimidine, have been investigated for their potential as efficient charge transfer materials. These studies involve quantum chemical investigations to tune the electronic, photophysical, and charge transfer properties of pyrimidine derivatives, aiming to improve their application in organic electronics. The research found that newly designed derivatives might offer comparable or even superior performance to commonly used materials in both hole and electron transfer applications (Irfan, 2014).
Antiviral Activity
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural motif with this compound, has explored their application as acyclic nucleoside phosphonate analogues with antiviral activity. These compounds demonstrated marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in developing new antiretroviral drugs (Hocková et al., 2003).
Radiotherapeutic Agents in Cancer Treatment
Halogen-substituted pyrimidines, such as 5-bromouracil and 5-iodouracil, have been utilized as radiotherapeutic (RT) agents in cancer treatment. The radiosensitizing activity of these compounds, including those structurally related to this compound, is attributed to their interaction with electrons, leading to the formation of highly reactive radicals that can enhance RT efficacy (Kumar & Sevilla, 2017).
Hydrogen Bonding Sites
The hydrogen bonding sites in pyrimidine compounds have been extensively studied through quantum chemistry methods. Research on derivatives such as 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine has provided insights into the molecular interactions critical for the structural stability of these compounds and their potential applications in designing new pharmaceuticals and materials (Traoré et al., 2017).
Antibacterial and Antinociceptive Effects
A series of substituted pyrimidines, including those related to this compound, have been synthesized and evaluated for their antibacterial and antinociceptive effects. This research highlights the diverse biological activities of pyrimidine derivatives, suggesting their potential in developing new therapeutic agents (Waheed et al., 2008).
properties
IUPAC Name |
4-bromo-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOFQYJNZBLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086382-09-3 | |
| Record name | 4-bromo-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



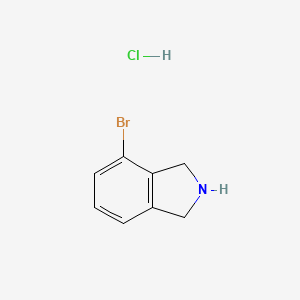
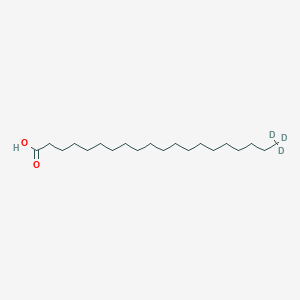

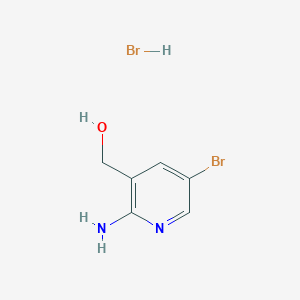

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
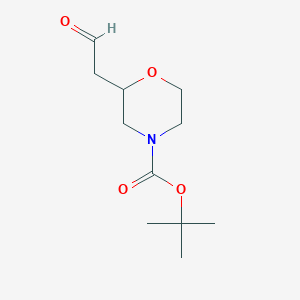
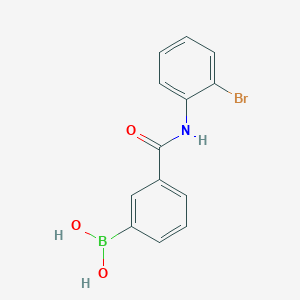
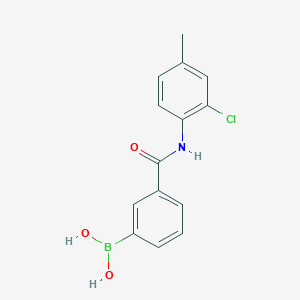
![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)
